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molecular formula C6H9NO2S2 B138068 4,5-Dimethylthiophene-2-sulfonamide CAS No. 140646-53-3

4,5-Dimethylthiophene-2-sulfonamide

Cat. No. B138068
M. Wt: 191.3 g/mol
InChI Key: RFXSVPDXWQGDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05302724

Procedure details

The procedure of Example 3A was followed with 2,3-dimethylthiophene (6.0 g, 53.6 mmole), chlorosulfonic acid (27.5 g), dry chloroform (160 ml total), and concentrated ammonium hydroxide to provide solid 4,5-dimethyl-2-thiophenesulfonamide. The sulfonamide (1.5 g, 7.7 mmole), 1N NaOH (7.7 ml), acetone (7.0 ml) were combined and 4-chlorophenyl isocyanate (1.14 g, 7.7 mmole), 1N HCl (7.7 ml) to provide the named product (1.0 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH3:7].Cl[S:9]([OH:12])(=O)=[O:10].[OH-].[NH4+:14]>C(Cl)(Cl)Cl>[CH3:7][C:6]1[CH:5]=[C:4]([S:9]([NH2:14])(=[O:12])=[O:10])[S:3][C:2]=1[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CC=1SC=CC1C
Step Two
Name
Quantity
27.5 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
160 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(SC1C)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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